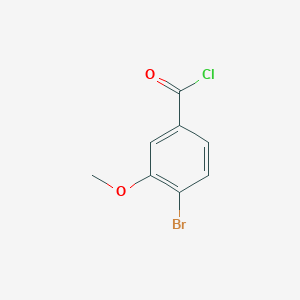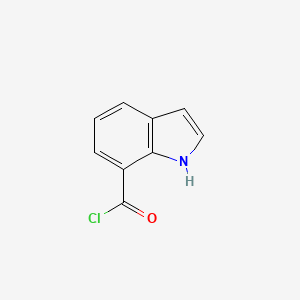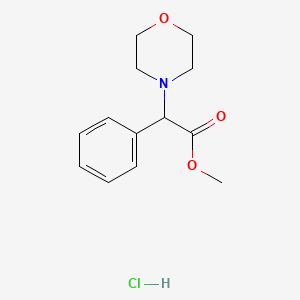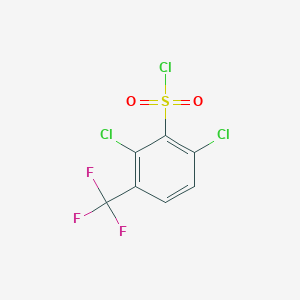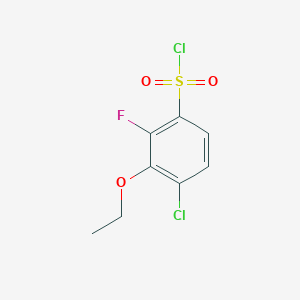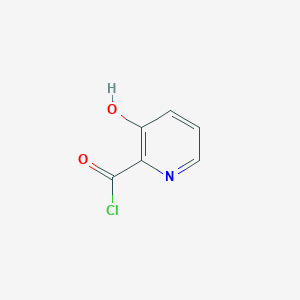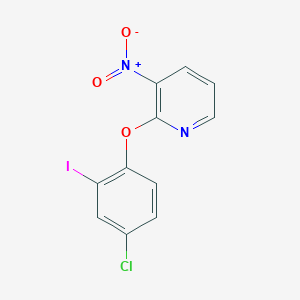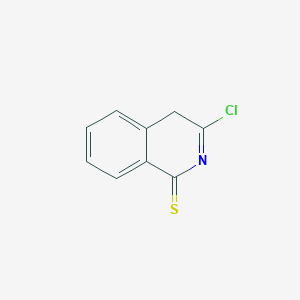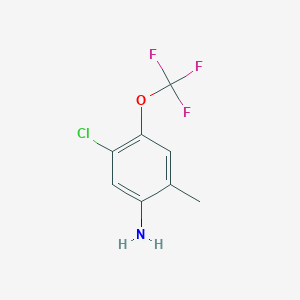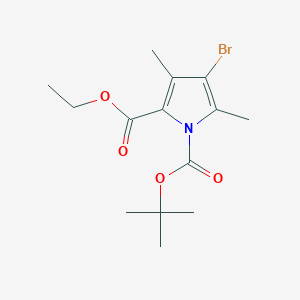
2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester
Overview
Description
2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester (2-t-BOC-Me-P) is an organic compound that is mainly used in the synthesis of peptides and proteins. It is a derivative of 2-methoxycarbonylamino-2-methylpropionic acid (Me-P) and is a commonly used reagent in peptide synthesis. 2-t-BOC-Me-P is a reagent used in peptide synthesis, as it is a protecting group for the amino acid side chain. It is also used in the synthesis of other organic compounds, such as steroids, and can be used for the synthesis of polymers materials.
Scientific Research Applications
Synthesis and Chemical Properties
- A practical synthesis method for a structurally related dipeptide mimetic, (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, was developed. This methodology demonstrates the regioselective functionalization of specific ring nitrogens and amino groups in the synthesis of an interleukin-1beta converting enzyme inhibitor (Lauffer & Mullican, 2002).
- Research on the highly selective directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters explored N-tert-butoxycarbonylamino-directed hydrogenation methodology, yielding specific diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and related compounds (Smith et al., 2001).
Structural Characterization and Analysis
- The conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations. This provided insights into the bond lengths, valence angles, and conformational stability of the amino acid units in both the crystal structure and gas phase (Ejsmont et al., 2007).
Applications in Peptide Synthesis
- The study on the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, which is a chiral unit in a novel cyclic depsipeptide with cytotoxic properties, shows its synthesis from N-t-Boc-L-isoleucine and L-serrine methyl ester monohydrochloride. This demonstrates its potential application in peptide synthesis (Wang et al., 2013).
Crystal Structure Analyses of Ester Enolates
- Crystal structure analyses of lithium enolates of esters, including tert-butyl propionate and tert-butyl2-methylpropionate, were carried out. These analyses contribute to understanding the geometry of ester enolate grouping and the reaction path trajectory for the breakdown of these molecules, which is essential for synthetic organic chemistry (Seebach et al., 1985).
properties
IUPAC Name |
iodomethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDLQMIPFCVQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



